LDL Oxidation Inhibition
trans-Caftaric acid inhibits oxidation of human low-density lipoprotein (LDL) by 97.6% relative to vehicle control at 5 µM concentration in vitro . In a comparative study of fruit-derived hydroxycinnamic acids using the same LDL oxidation assay, the o-dihydroxy compounds—caffeic acid, caftaric acid, chlorogenic acid, and neochlorogenic acid—all demonstrated the highest antioxidant activities, inhibiting LDL oxidation within a range of 86% to 97% at 5 µM [1].
| Evidence Dimension | Inhibition of human LDL oxidation |
|---|---|
| Target Compound Data | 97.6% inhibition at 5 µM |
| Comparator Or Baseline | Chlorogenic acid: 86–97% inhibition at 5 µM; Caffeic acid: 86–97% inhibition at 5 µM |
| Quantified Difference | trans-Caftaric acid achieves upper-bound inhibition (97.6%) within the range reported for top-performing o-dihydroxy hydroxycinnamic acids |
| Conditions | In vitro human LDL oxidation assay; LDL isolated from human plasma |
Why This Matters
For cardiovascular oxidative stress studies, trans-caftaric acid provides LDL oxidation inhibition at the upper limit of its compound class, ensuring maximal assay sensitivity when used as a reference standard.
- [1] Meyer AS, Donovan JL, Pearson DA, Waterhouse AL, Frankel EN. Fruit Hydroxycinnamic Acids Inhibit Human Low-Density Lipoprotein Oxidation in Vitro. J Agric Food Chem. 1998;46(5):1783-1787. View Source
